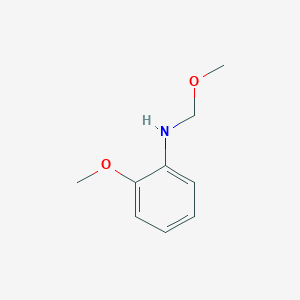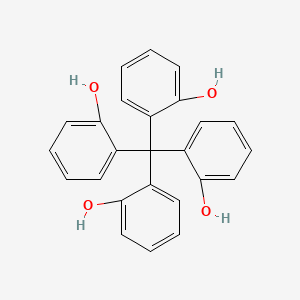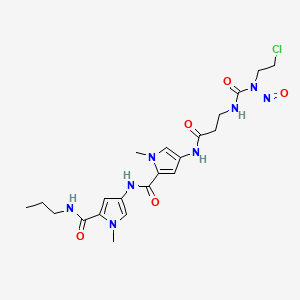![molecular formula C32H50O2 B14287260 4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl CAS No. 113963-16-9](/img/no-structure.png)
4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. The specific substituents in this compound are a dodecyloxy group and a 5-methylheptyloxy group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Alkoxy Groups: The dodecyloxy and 5-methylheptyloxy groups can be introduced through nucleophilic substitution reactions, where the corresponding alkyl halides react with the biphenyl core in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Suzuki Coupling: Utilizing continuous flow reactors to scale up the Suzuki coupling reaction.
Efficient Nucleophilic Substitution: Optimizing reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The alkoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of new alkoxy or acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl exerts its effects can be attributed to its amphiphilic structure, allowing it to interact with both hydrophobic and hydrophilic environments. This interaction can influence molecular targets such as cell membranes, enzymes, and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dodecyloxy)-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a 5-methylheptyloxy group.
4-(Hexadecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl: Similar structure but with a hexadecyloxy group instead of a dodecyloxy group.
Uniqueness
4-(Dodecyloxy)-4’-[(5-methylheptyl)oxy]-1,1’-biphenyl is unique due to the specific combination of its alkoxy groups, which confer distinct physical and chemical properties compared to other biphenyl derivatives.
Propiedades
| 113963-16-9 | |
Fórmula molecular |
C32H50O2 |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
1-dodecoxy-4-[4-(5-methylheptoxy)phenyl]benzene |
InChI |
InChI=1S/C32H50O2/c1-4-6-7-8-9-10-11-12-13-15-26-33-31-22-18-29(19-23-31)30-20-24-32(25-21-30)34-27-16-14-17-28(3)5-2/h18-25,28H,4-17,26-27H2,1-3H3 |
Clave InChI |
BZKIXNAAABAXNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)

